4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18719437
Molecular Formula: C16H25N3O2S
Molecular Weight: 323.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O2S |
|---|---|
| Molecular Weight | 323.5 g/mol |
| IUPAC Name | tert-butyl 4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25N3O2S/c1-12-5-8-17-14(18-12)22-11-13-6-9-19(10-7-13)15(20)21-16(2,3)4/h5,8,13H,6-7,9-11H2,1-4H3 |
| Standard InChI Key | VXSCVNNYCNHZIS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC=C1)SCC2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
The compound 4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group. Despite the lack of specific information on this exact compound in the provided sources, its structure and potential applications can be inferred from similar compounds.
Potential Applications
Compounds with similar structures are often used in pharmaceutical research due to their potential biological activities. They can act as intermediates in drug development, particularly in the synthesis of compounds with enzyme inhibitory properties.
Chemical Reactions and Interactions
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Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
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Biological Interactions: The presence of a pyrimidine ring and a piperidine moiety suggests potential interactions with biological targets, such as enzymes or receptors.
Research Findings and Data
While specific data on 4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is not available, similar compounds have shown promise in drug development. For example, compounds with pyrimidine and piperidine moieties are known for their biological activity and are used in various research applications.
Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Applications |
|---|---|---|---|
| 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | C15H22ClN3O2S | 343.9 | Pharmaceutical research, enzyme inhibition |
| Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate | C21H28N4O5S | 448.5 | Pharmaceutical development |
| Tert-butyl 4-{4-[(methylamino)methyl]pyrid-2-yl}piperazine-1-carboxylate | C16H26N4O2 | 306.41 | Research and development |
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